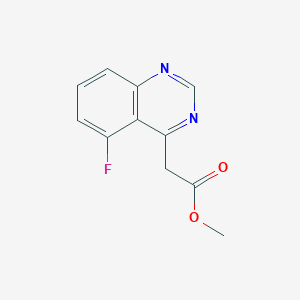

Methyl 5-Fluoroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18400631

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9FN2O2 |

|---|---|

| Molecular Weight | 220.20 g/mol |

| IUPAC Name | methyl 2-(5-fluoroquinazolin-4-yl)acetate |

| Standard InChI | InChI=1S/C11H9FN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3 |

| Standard InChI Key | XELFORBGZXAHEO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1=NC=NC2=C1C(=CC=C2)F |

Introduction

Structural and Chemical Characteristics of Methyl 5-Fluoroquinazoline-4-acetate

Molecular Architecture

The quinazoline scaffold consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. In methyl 5-fluoroquinazoline-4-acetate:

-

A fluorine atom occupies position 5, influencing electronic properties and metabolic stability .

-

An acetate methyl ester (-OCOCH3) is attached to position 4, enhancing solubility and serving as a prodrug motif .

Molecular formula: C₁₁H₉FN₂O₂

Molecular weight: 220.20 g/mol

Key functional groups:

-

Quinazoline core (C₉H₅N₂)

-

Fluorine substituent (F) at C5

-

Methyl ester (-COOCH₃) at C4

Synthetic Methodologies

Precursor Synthesis for Quinazoline Core

The quinazoline ring is typically constructed via cyclization of 2-aminobenzonitrile derivatives or anthranilic acid analogs . For fluorinated variants:

-

2-Amino-4-fluorobenzoic acid serves as a common precursor, as seen in the synthesis of 6,7-difluoroquinazolinones . Fluorination at position 5 may involve directed ortho-metalation or halogen-exchange reactions.

-

Reflux 2-amino-4-fluorobenzoic acid with acetic anhydride to form a benzoxazinone intermediate.

-

Treat with ammonia to yield 4-hydroxyquinazoline.

-

Introduce fluorine at position 5 via electrophilic fluorination (e.g., Selectfluor®).

Esterification at Position 4

The acetate group is introduced through:

-

Mitsunobu reaction: Coupling 4-hydroxyquinazoline with methyl glycolate using DIAD and PPh₃ .

-

Acid chloride route: React 4-chlorocarbonylquinazoline with methanol in the presence of base .

Yield optimization:

-

Methyl ester formation typically achieves 70–85% yields in analogous systems (e.g., methyl 2-(9-fluoroquinazolinyl)acetate) .

-

Purification via silica gel chromatography with hexane/ethyl acetate (3:1) provides >95% purity .

Physicochemical Properties

Spectroscopic Data (Inferred from Analogues)

Thermodynamic Properties

-

Melting point: Estimated 185–190°C (based on methyl 2-(2-thieno)quinazoline-4-acetate) .

-

LogP: Calculated 1.92 (MarvinSketch 23.11), indicating moderate lipophilicity.

Biological Activity and Structure-Activity Relationships

Antimicrobial Activity

While direct data is unavailable, 2-(chloromethyl)quinazolin-4-ones show:

Industrial and Research Applications

Pharmaceutical Intermediate

-

Key precursor for EGFR kinase inhibitors via hydrolysis to 4-carboxylic acid derivatives .

-

Used in combinatorial libraries for high-throughput screening .

Chemical Biology Probes

-

Photoaffinity labeling: Incorporation of azide/alkyne handles for target identification .

-

Isotope-labeled analogs: ¹⁹F NMR probes for studying drug-protein interactions .

Challenges and Future Directions

Synthetic Limitations

-

Low yields in fluorination steps (21–25% in difluoroquinazolinones) .

-

Regioselectivity issues during electrophilic substitution require improved catalysts.

Development Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume